molecular formula C9H8N2OS B1530876 6-Methyl-2-(2-thienyl)pyrimidin-4-ol CAS No. 13514-82-4

6-Methyl-2-(2-thienyl)pyrimidin-4-ol

Cat. No.: B1530876
CAS No.: 13514-82-4
M. Wt: 192.24 g/mol
InChI Key: TYKIRFJIWDATLM-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-thienyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

New spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been characterized for their physicochemical properties and evaluated for antimicrobial activity against clinical isolates of bacterial and fungal strains. These compounds showed moderate and selective activity against Gram-positive bacteria strains but did not exhibit any effect against Gram-negative bacteria and fungi at the tested concentrations (Candia et al., 2017).

Antitumor Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), acting as antitumor agents. These compounds, particularly with 6-ethyl substitution, showed significantly increased potency and a broader spectrum of tumor inhibition in vitro compared to their 6-methyl analogues (Gangjee et al., 2009).

Antioxidant Activity

A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and screened for in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring showed significant radical scavenging activity (Kotaiah et al., 2012).

Anti-inflammatory and Analgesic Agents

Some new thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity toward fungi, bacteria, and inflammation. These compounds could serve as potent anti-inflammatory and analgesic agents with minimal ulcerogenic potential (Tolba et al., 2018).

Nonlinear Optical (NLO) Properties

Thiopyrimidine derivatives have been explored for their potential applications in nonlinear optics (NLO) fields. Structural parameters, electronic, linear, and nonlinear optical properties of these derivatives were examined, showing that some compounds possess larger NLO properties compared to the standard molecule, indicating their considerable NLO character for optoelectronic applications (Hussain et al., 2020).

Synthesis Methodologies

Research has also focused on developing efficient synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting a green approach via a catalytic four-component reaction. This method is characterized by step economy, reduced catalyst loading, and easy purification, offering a more sustainable route to producing these pharmacologically important compounds (Shi et al., 2018).

Properties

IUPAC Name

4-methyl-2-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-5-8(12)11-9(10-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKIRFJIWDATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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